molecular formula C7H10N2O2 B6252616 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one CAS No. 1176742-41-8

5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one

Cat. No.: B6252616
CAS No.: 1176742-41-8
M. Wt: 154.17 g/mol
InChI Key: MGGVKENYJLIMFK-UHFFFAOYSA-N
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Description

5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a methoxymethyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one can be achieved through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aldehyde with an amine and a methoxymethylating agent can lead to the formation of the desired compound. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dihydropyridinone ring.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one exerts its effects involves the inhibition of specific enzymes, such as Nicotinamide N-Methyltransferase (NNMT). By modulating NNMT activity, the compound influences various metabolic pathways, leading to enhanced energy production and improved metabolic health . The activation of pathways like SIRT1 further contributes to its beneficial effects on muscle growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to modulate NNMT and influence metabolic pathways is particularly noteworthy, distinguishing it from other similar compounds.

Properties

CAS No.

1176742-41-8

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-amino-1-(methoxymethyl)pyridin-2-one

InChI

InChI=1S/C7H10N2O2/c1-11-5-9-4-6(8)2-3-7(9)10/h2-4H,5,8H2,1H3

InChI Key

MGGVKENYJLIMFK-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C=CC1=O)N

Purity

95

Origin of Product

United States

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